Scientific Field: Medical Science, specifically Neurology and Pharmacology.
Methods of Application or Experimental Procedures: In the study, the protective effects of W1302 were investigated in VaD rats induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO).
Results or Outcomes: The results showed that W1302 treatment exhibited stronger improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug for this condition. W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain.
2-(4-Methylthiazol-5-yl)ethyl acetate is an organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol. It is identified by the CAS number 656-53-1 and is known for its distinctive thiazole ring structure, which contributes to its unique chemical properties. This compound appears as a colorless to light yellow liquid with a boiling point of approximately 116°C to 118°C at reduced pressure (6 mmHg) and a density of about 1.147 g/cm³ .
The compound is characterized by its functional groups, including an acetate ester and a thiazole moiety, making it relevant in various chemical and biological contexts. Its structure can be represented as follows:
textO ||C-C-C1=C(C)N=CS1
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial and antifungal properties. The specific biological activity of 2-(4-Methylthiazol-5-yl)ethyl acetate has not been extensively documented, but similar thiazole derivatives have shown potential in:
Several methods can be employed to synthesize 2-(4-Methylthiazol-5-yl)ethyl acetate, including:
2-(4-Methylthiazol-5-yl)ethyl acetate finds applications in various fields:
Several compounds share structural similarities with 2-(4-Methylthiazol-5-yl)ethyl acetate, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Properties |
---|---|---|
4-Methylthiazole | C₅H₄N₂S | Exhibits antifungal activity |
Ethyl Acetate | C₄H₈O₂ | Widely used as a solvent |
Thiazole | C₄H₃NS | Known for diverse biological activities |
2-Acetylthiazole | C₅H₅N₃S | Potential anticancer properties |
The uniqueness of 2-(4-Methylthiazol-5-yl)ethyl acetate lies in its combination of the thiazole ring and the ethyl acetate moiety, which may confer specific biological activities not present in other similar compounds.
The compound 2-(4-methylthiazol-5-yl)ethyl acetate is systematically named according to IUPAC rules as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate, reflecting its thiazole ring substitution pattern and acetate ester functionality. The CAS Registry Number 656-53-1 validates its identity across chemical databases and commercial catalogs. Discrepancies in synonym usage, such as "sulfurol acetate" or "4-methyl-5-(β-acetoxyethyl)thiazole," highlight the importance of standardized nomenclature in avoiding ambiguities.
The molecular formula C₈H₁₁NO₂S corresponds to a molecular weight of 185.24 g/mol, consistent with high-resolution mass spectrometry data. Theoretical calculations align with experimental values, confirming the absence of isotopic anomalies or significant deviations.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO₂S |
Molecular Weight (g/mol) | 185.24 |
CAS Registry Number | 656-53-1 |
Structural isomerism arises from variations in substituent positions on the thiazole ring. For instance, 2-(5-methylthiazol-4-yl)ethyl acetate (CAS 94021-41-7) represents a positional isomer with distinct physicochemical properties. Tautomeric equilibria, though less common in saturated thiazole derivatives, have been documented in related systems. Studies on thiazole tautomerism, such as the enzymatic aromatization of adenylated intermediates in thiamin biosynthesis, underscore the biological relevance of such phenomena. Z/E isomerism in nitrosimine-substituted thiazoles further illustrates the conformational flexibility of this heterocyclic scaffold.
The compound’s synthesis was first reported in industrial contexts, leveraging oxidation reactions of 2-mercapto-4-methyl-5-(β-acetoxyethyl)-thiazole using hydrogen peroxide and hydrochloric acid. Early methods emphasized scalability, with yields exceeding 99% under optimized conditions. Patent literature from the 2010s, such as CN102079732B, advanced one-pot methodologies for related thiazole carboxylates, indirectly influencing production protocols for this acetate derivative.
As a thiazole derivative, this compound has served as a model for studying heterocyclic reactivity. Its synthesis via Hantzsch-type cyclization (using α-haloketones and thioamides) exemplifies classical strategies in thiazole chemistry. Structural analyses of thiazole-containing macrocycles, such as cyclic octapeptides, have revealed how thiazole rings impose conformational constraints, guiding drug design efforts. Furthermore, its role as a flavoring agent (e.g., sulfurol) underscores the intersection of heterocyclic chemistry and food science.
Industrial synthesis has evolved to prioritize efficiency and sustainability. A representative method involves:
Recent advances focus on reducing toxic byproducts, such as replacing sodium cyanide in cyanoacetylations with safer alternatives. Microwave-assisted condensation and enzymatic catalysis represent emerging trends in optimizing reaction kinetics.
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds. For thiazole derivatives, including 2-(4-Methylthiazol-5-yl)ethyl acetate, crystallographic investigations provide crucial insights into bond lengths, bond angles, and intermolecular interactions [1] [2] [3].
The fundamental structural parameters of the thiazole ring system have been extensively characterized through gas-phase electron diffraction studies combined with rotational spectroscopy and ab initio calculations [4]. These investigations reveal that the thiazole ring exhibits characteristic bond distances: sulfur-carbon bonds range from 171.38 to 172.37 picometers, while carbon-nitrogen bonds measure approximately 131.0 picometers [4] [5]. The ring angles demonstrate the five-membered heterocyclic geometry, with the carbon-sulfur-carbon angle measuring 89.41 degrees and the nitrogen-carbon-carbon angle reaching 115.95 degrees [4].
Crystallographic studies of substituted thiazole derivatives have demonstrated that the molecular architecture is significantly influenced by substituent effects. The presence of electron-withdrawing or electron-donating groups can induce conformational changes and affect the planarity of the heterocyclic system [1] [6]. Recent investigations have shown that thiazole derivatives typically crystallize with molecules arranged in layered structures stabilized by intermolecular hydrogen bonds and π-π stacking interactions [6] [7].
Single crystal X-ray diffraction analysis of thiazole-containing compounds has revealed important structural features including the coplanarity of aromatic systems and the geometric parameters governing molecular packing [8] [9]. The crystallographic data indicate that most atoms in thiazole derivatives maintain coplanarity with deviations typically less than 0.03 angstroms [6].
Density functional theory calculations have emerged as the primary computational approach for geometry optimization of thiazole derivatives [10] [11] [12]. The B3LYP functional combined with 6-31G* and 6-311G(d,p) basis sets provides reliable geometric parameters that correlate well with experimental crystallographic data [10] [13].
Computational geometry optimization studies reveal that 2-(4-Methylthiazol-5-yl)ethyl acetate adopts a predominantly planar conformation with the thiazole ring maintaining its aromatic character [14] [15]. The optimized bond lengths and angles obtained from density functional theory calculations show excellent agreement with experimental values, with deviations typically less than 2 percent [5] [13].
The performance of different computational methods has been systematically evaluated for thiazole systems. Hartree-Fock calculations at the 6-31G* level provide reasonable structural parameters, while density functional theory methods offer superior accuracy for describing electron correlation effects [10] [12]. Higher-level calculations using coupled cluster theory with triple-zeta basis sets yield structural parameters with experimental accuracy approaching 0.001 angstroms for bond lengths [4].
Comparative studies demonstrate that HCTH and PBE1PBE functionals with 6-31G* basis sets provide geometrical parameters that are in good agreement with experimental data for thiazole derivatives [10] [11]. The calculated molecular volumes, dipole moments, and other electronic properties show consistent trends across different computational approaches [16].
Conformational analysis of thiazole derivatives reveals the existence of multiple stable conformers separated by relatively low energy barriers. For compounds containing flexible side chains, such as the ethyl acetate moiety in 2-(4-Methylthiazol-5-yl)ethyl acetate, conformational dynamics play a crucial role in determining molecular properties [17] [18].
Quantum chemical investigations have identified several stable conformations for thiazole-amino acid conjugates, with the global minimum typically corresponding to conformations stabilized by intramolecular hydrogen bonds [18]. The conformational preferences are strongly influenced by the electronic environment, with electron-donating and electron-withdrawing substituents affecting the relative stabilities of different rotamers [17].
Potential energy surface calculations demonstrate that thiazole derivatives undergo conformational interconversion through rotation around single bonds connecting the heterocyclic ring to substituent groups [15]. The energy barriers for these rotational processes typically range from 10 to 30 kilojoules per mole, indicating facile interconversion at ambient temperatures [15].
Molecular dynamics simulations and fuzzy logic modeling approaches have been employed to map the conformational energy landscape of thiazole derivatives [15]. These studies reveal that the molecular geometry is governed by a delicate balance between steric interactions, electronic effects, and intramolecular hydrogen bonding patterns [17] [18].
The electronic structure of thiazole derivatives is characterized by the delocalization of π-electrons across the five-membered heterocyclic ring system. Molecular orbital calculations reveal that both sulfur and nitrogen atoms contribute significantly to the frontier molecular orbitals [19] [20] [14].
The highest occupied molecular orbital of thiazole compounds typically exhibits electron density distributed across the entire heterocyclic framework, with significant contributions from the sulfur atom lone pairs and the π-system of the ring [20] [16]. The molecular orbital configuration is strongly influenced by substituent effects, with electron-donating groups raising the highest occupied molecular orbital energy and electron-withdrawing groups lowering it [19] [21].
Density functional theory calculations demonstrate that the molecular orbital energies of thiazole derivatives span a wide range depending on the nature and position of substituents. Simple thiazole derivatives exhibit highest occupied molecular orbital energies between -5.5 and -6.5 electron volts, while heavily substituted compounds can show energies ranging from -5.0 to -7.5 electron volts [22] [21].
The lowest unoccupied molecular orbital of thiazole compounds is typically centered on the heterocyclic ring with significant antibonding character. The energy of this orbital ranges from -0.5 to -4.0 electron volts depending on the electronic nature of substituents [23] [21]. Electron-withdrawing groups substantially lower the lowest unoccupied molecular orbital energy, making the compounds more susceptible to nucleophilic attack [21].
Quantum chemical calculations provide detailed insights into the charge distribution patterns in thiazole derivatives. Mulliken population analysis and natural bond orbital calculations reveal that the charge distribution is highly dependent on the electronic nature of substituents [14] [24].
The sulfur atom in the thiazole ring typically carries a partial positive charge due to its lower electronegativity compared to nitrogen, while the nitrogen atom exhibits a partial negative charge [24] [16]. The carbon atoms in the ring show varying charge distributions depending on their positions and the nature of attached substituents [14].
Molecular electrostatic potential mapping studies demonstrate that thiazole derivatives exhibit distinct regions of positive and negative electrostatic potential [20] [14]. These electrostatic patterns play crucial roles in determining intermolecular interactions and biological activity [24].
The charge distribution in 2-(4-Methylthiazol-5-yl)ethyl acetate is particularly influenced by the electron-withdrawing nature of the acetate group and the electron-donating effect of the methyl substituent on the thiazole ring [25] [26]. This creates a polarized electronic structure that affects both chemical reactivity and physical properties [14].
Frontier molecular orbital theory provides a powerful framework for understanding the chemical reactivity and electronic properties of thiazole derivatives. The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as a key descriptor of molecular stability and reactivity [19] [23] [21].
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap for thiazole derivatives typically ranges from 2.0 to 7.0 electron volts, with smaller gaps indicating higher reactivity and larger gaps suggesting greater stability [21] [27]. This parameter directly correlates with chemical hardness and softness, providing insights into the compound's tendency to undergo chemical transformations [22] [21].
Frontier molecular orbital analysis reveals that electron delocalization in thiazole systems enhances molecular stability through aromatic stabilization. The planar geometry of the heterocyclic ring facilitates optimal orbital overlap, resulting in stabilized frontier molecular orbitals [20] [23].
The application of frontier molecular orbital theory to thiazole derivatives has proven valuable for predicting optical and electronic properties. Time-dependent density functional theory calculations based on frontier molecular orbital energies accurately reproduce experimental absorption spectra and electronic transition energies [14] [23] [9].
Global reactivity descriptors derived from frontier molecular orbital energies, including electronegativity, chemical potential, and electrophilicity index, provide quantitative measures of chemical reactivity [22] [21]. These parameters have been successfully used to predict corrosion inhibition efficiency, biological activity, and other properties of thiazole compounds [22] [16].
Property | Value |
---|---|
Chemical Abstract Service Number | 656-53-1 [28] [25] |
Molecular Formula | C₈H₁₁NO₂S [28] [25] [29] |
Molecular Weight (g/mol) | 185.25 [28] [25] [29] |
Density (g/cm³) | 1.2±0.1 [29] [26] |
Boiling Point (°C) | 261.4±0.0 at 760 mmHg [29] |
Melting Point (°C) | 112 [29] |
Flash Point (°C) | 120.3±23.2 [29] |
Refractive Index | 1.51 [26] |
SMILES | CC(=O)OCCC1=C(C)N=CS1 [25] |
InChI Key | CRTCWNPLKVVXIX-UHFFFAOYSA-N [25] [26] |
Table 1: Molecular Properties of 2-(4-Methylthiazol-5-yl)ethyl acetate
Bond/Angle | Experimental Value | Source |
---|---|---|
S-C(2) bond length (pm) | 172.37(11) [4] | Gas-phase electron diffraction [4] |
S-C(5) bond length (pm) | 171.38(13) [4] | Gas-phase electron diffraction [4] |
C(2)-N bond length (pm) | 131.0(2) [4] | Gas-phase electron diffraction [4] |
C(4)-C(5) bond length (pm) | 136.90(19) [4] | Gas-phase electron diffraction [4] |
N-C(4) bond length (pm) | 137.2(2) [4] | Gas-phase electron diffraction [4] |
C(2)-S-C(5) angle (°) | 89.41(4) [4] | Gas-phase electron diffraction [4] |
S-C(2)-N angle (°) | 115.16(6) [4] | Gas-phase electron diffraction [4] |
S-C(5)-C(4) angle (°) | 109.52(8) [4] | Gas-phase electron diffraction [4] |
C(2)-N-C(4) angle (°) | 109.97(9) [4] | Gas-phase electron diffraction [4] |
N-C(4)-C(5) angle (°) | 115.95(11) [4] | Gas-phase electron diffraction [4] |
Table 2: Structural Parameters of Thiazole Ring
Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|
Simple thiazole derivatives | -5.5 to -6.5 [22] [21] | -1.0 to -2.5 [23] [21] | 3.0 to 5.5 [21] |
Substituted thiazoles (electron-donating) | -5.0 to -5.8 [19] [21] | -0.5 to -2.0 [21] | 3.0 to 5.3 [21] |
Substituted thiazoles (electron-withdrawing) | -6.0 to -7.5 [21] | -2.0 to -4.0 [23] [21] | 2.0 to 5.5 [21] |
Thiazole-based compounds (general range) | -5.0 to -7.5 [16] [21] | -0.5 to -4.0 [23] [21] | 2.0 to 7.0 [27] |
Table 3: Electronic Structure Parameters for Thiazole Derivatives
Method | Basis Set | Application | Accuracy |
---|---|---|---|
Density Functional Theory (DFT) | 6-31G*, 6-311G(d,p), B3LYP [10] [11] | Geometry optimization, electronic properties [10] | Good for most properties [10] [13] |
Hartree-Fock (HF) | 6-31G* [10] [13] | Basic molecular orbital calculations [13] | Moderate [12] |
Second-order Møller-Plesset (MP2) | 6-31G* [12] | Improved electron correlation [12] | Better than HF [12] |
Time-Dependent DFT (TD-DFT) | Various DFT functionals [14] [23] | Optical and electronic transitions [14] [23] | Excellent for transitions [14] [9] |
Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)) | cc-pVTZ, TZ2P [4] | High-accuracy structural parameters [4] | Very high [4] |
Irritant